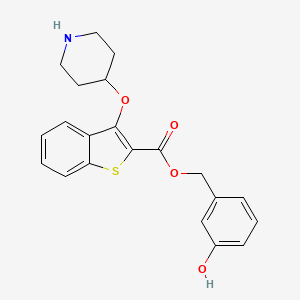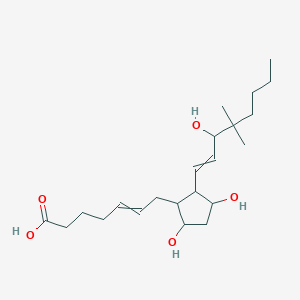
16,16-Dimethyl prostaglandin F2beta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,16-Dimethyl Prostaglandin F2beta is a synthetic analog of prostaglandin F2alpha (PGF2alpha). Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is known for its stability and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,16-Dimethyl Prostaglandin F2beta typically involves the modification of PGF2alpha through chemical reactions that introduce methyl groups at the 16th position. This can be achieved using reagents like methyl iodide in the presence of a strong base.
Industrial Production Methods: Industrial production involves large-scale chemical synthesis, often using advanced techniques like flow chemistry to ensure consistency and efficiency. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 16,16-Dimethyl Prostaglandin F2beta can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Methyl iodide and a strong base are typically used for methylation.
Major Products Formed:
Oxidation: Formation of hydroxyl groups.
Reduction: Reduction of double bonds.
Substitution: Introduction of methyl groups at specific positions.
Scientific Research Applications
16,16-Dimethyl Prostaglandin F2beta is widely used in scientific research due to its stability and biological activity. It is used in:
Chemistry: As a standard compound for studying prostaglandin synthesis and metabolism.
Biology: Investigating the role of prostaglandins in various biological processes.
Medicine: Researching its potential therapeutic applications, such as in reproductive health and inflammation.
Industry: Developing new drugs and biochemical tools.
Mechanism of Action
The compound exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses, such as smooth muscle contraction and regulation of inflammation.
Molecular Targets and Pathways Involved:
FP Receptor: The primary molecular target.
Signaling Pathways: Involves the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
PGF2alpha: The parent compound.
PGE2: Another prostaglandin with different biological activities.
PGD2: Known for its role in allergic responses.
This detailed overview provides a comprehensive understanding of 16,16-Dimethyl Prostaglandin F2beta, its preparation, reactions, applications, and mechanism of action
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

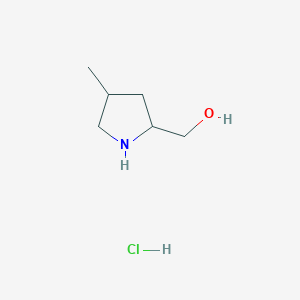
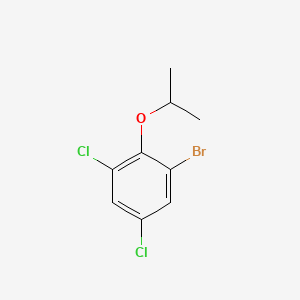
![tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride](/img/structure/B15360352.png)
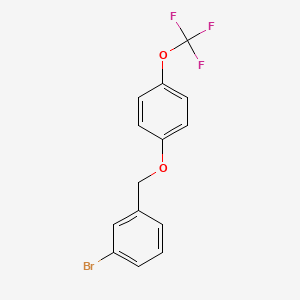

![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
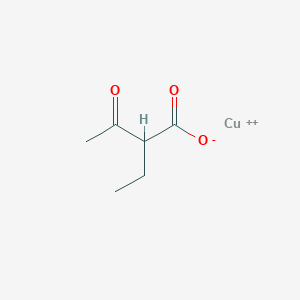
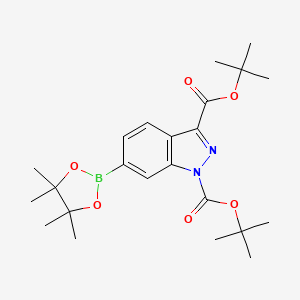
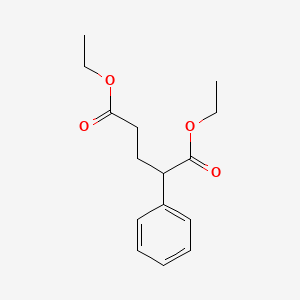

![1-[9-Tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone](/img/structure/B15360395.png)
![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
